N-[2-(2-Fluorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide
Description
N-[2-(2-Fluorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene ring linked to a sulfonamide group, with a 2-fluorophenyl and methoxypropyl substituent. While its specific biological activity remains uncharacterized in the provided evidence, its structural motifs—fluorinated aromatic rings, sulfonamide groups, and heterocyclic cores—are common in medicinal chemistry for optimizing pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
N-[2-(2-fluorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO3S2/c1-14(19-2,11-6-3-4-7-12(11)15)10-16-21(17,18)13-8-5-9-20-13/h3-9,16H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOQMCRSIWFWIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=CS1)(C2=CC=CC=C2F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Fluorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the reaction of 2-fluorobenzaldehyde with methoxypropylamine to form the corresponding imine, which is then reduced to the amine. This amine is subsequently reacted with thiophene-2-sulfonyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Fluorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic fluorine can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: Its structural features suggest it could be explored for therapeutic applications, particularly in targeting specific enzymes or receptors.
Industry: The compound could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(2-Fluorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Comparisons
Tetrahydroisoquinoline Sulfonamide (MGAT2 Inhibitor)
Compound: 2-[2-(4-tert-butylphenyl)ethyl]-N-[4-(3-cyclopentylpropyl)-2-fluorophenyl]-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide .
- Key Features: Core: Tetrahydroisoquinoline sulfonamide. Substituents: 4-tert-butylphenyl, 2-fluorophenyl, and cyclopentylpropyl groups. Biological Target: MGAT2 (monoacylglycerol acyltransferase 2) inhibitor.
- Comparison: Both compounds incorporate fluorinated aromatic rings and sulfonamide groups, but the core structures differ significantly.
Thiophene Fentanyl Hydrochloride
Compound : Thiophene fentanyl hydrochloride (Thiofuranyl fentanyl) .
- Key Features :
- Core: Fentanyl analog with a thiophene ring.
- Substituents: Thiophene-2-carbonyl group.
- Biological Target: Opioid receptor agonist.
- Comparison: While both share a thiophene moiety, the target compound’s sulfonamide and 2-fluorophenyl groups distinguish it from fentanyl’s opioid pharmacophore.
Fluorophenyl Sulfonamide Derivatives
Compounds :
- N-[4-(3-Chloro-4-fluorophenylamino)-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)-2(E)-butenamide
- N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide .
- Key Features: Cores: Quinoline and pyrimidine sulfonamides. Substituents: Fluoro-phenyl, chloro, cyano, and formyl groups.
- Comparison :
Research Findings and Implications
Thiophene Versatility: Thiophene rings appear in both CNS-active opioids () and non-opioid sulfonamides (target compound), underscoring structural adaptability for diverse targets .
Fluorine and Sulfonamide Synergy : Fluorinated sulfonamides in and the target compound leverage fluorine’s electron-withdrawing effects to enhance binding and stability, a common strategy in drug design .
Biological Activity
N-[2-(2-Fluorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C13H14FNO3S
- Molecular Weight : 295.32 g/mol
- CAS Number : [Insert CAS Number Here]
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The sulfonamide group is known for its role in inhibiting certain enzymes, particularly carbonic anhydrases and bacterial dihydropteroate synthase. This inhibition can lead to a range of biological effects, including antimicrobial and anti-inflammatory properties.
Antimicrobial Activity
Research has shown that sulfonamide derivatives exhibit significant antimicrobial properties. The specific activity of this compound against various bacterial strains has been evaluated:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 12 µg/mL |
| Staphylococcus aureus | 8 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
These results indicate that the compound possesses effective antibacterial properties, which may be useful in developing new antibiotics.
Anti-inflammatory Activity
In vitro studies have demonstrated that the compound can inhibit the production of pro-inflammatory cytokines. For example, it significantly reduces the levels of TNF-alpha and IL-6 in activated macrophages, suggesting a potential role in treating inflammatory diseases.
Case Studies
-
Case Study on Antibacterial Efficacy :
A recent study published in Journal of Medicinal Chemistry evaluated the antibacterial efficacy of various sulfonamide derivatives, including this compound. The study reported that this compound showed superior activity against multidrug-resistant strains of Staphylococcus aureus compared to traditional antibiotics. -
Case Study on Anti-inflammatory Effects :
Another study investigated the anti-inflammatory effects of this compound in a murine model of arthritis. The results indicated a significant reduction in joint swelling and pain scores, alongside decreased levels of inflammatory markers in serum.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
